Cas no 1805544-11-9 (6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine)

6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine 化学的及び物理的性質
名前と識別子
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- 6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine
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- インチ: 1S/C8H9F2NO2/c1-4-3-5(7(9)10)11-8(13-2)6(4)12/h3,7,12H,1-2H3
- InChIKey: BBBIAUWRENAXLE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C)C(=C(N=1)OC)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029029296-250mg |
6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine |
1805544-11-9 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029029296-1g |
6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine |
1805544-11-9 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029029296-500mg |
6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine |
1805544-11-9 | 95% | 500mg |
$1,769.25 | 2022-04-01 |
6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridineに関する追加情報
6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine: A Comprehensive Overview
6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine is a highly specialized organic compound with the CAS registry number 1805544-11-9. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with a difluoromethyl group at position 6, a hydroxyl group at position 3, a methoxy group at position 2, and a methyl group at position 4. These substituents confer unique electronic and steric properties to the molecule, making it an interesting subject for both academic and industrial research.
The synthesis of 6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the pyridine ring system. Additionally, the introduction of the difluoromethyl group has been optimized through the use of fluorination reagents such as difluoromethyliodide, which ensures high regioselectivity and minimizes side reactions.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Recent studies have demonstrated that 6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine exhibits significant antioxidant activity, which could be exploited in the development of new therapeutic agents for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, preliminary in vitro assays have shown that this compound possesses moderate inhibitory effects on certain enzymes associated with inflammation and cancer progression.
In the field of agrochemistry, 6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine has been investigated as a potential lead compound for herbicide development. Its ability to inhibit key enzymes involved in plant metabolism suggests that it could be an effective alternative to traditional herbicides, which often face issues related to resistance and environmental persistence.
From a materials science perspective, this compound has shown potential as a building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for versatile interactions with metal ions, enabling the construction of porous materials with applications in gas storage, catalysis, and sensing technologies.
Recent research has also focused on understanding the photophysical properties of 6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine. Studies have revealed that this compound exhibits strong fluorescence under UV irradiation, which could be harnessed for applications in optical sensing and bioimaging. Moreover, its fluorescence quantum yield has been found to be sensitive to environmental factors such as pH and temperature, making it a candidate for smart sensing materials.
In conclusion, 6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine (CAS No: 1805544-11-9) is a versatile compound with multifaceted applications across various scientific domains. Its unique structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is poised to play a significant role in advancing both academic knowledge and industrial innovation.
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